2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a colorless to pale yellow liquid with a distinct odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the trifluoromethyl group being introduced via electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and high yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Medicine: As a building block for the development of novel drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to undergo electrophilic aromatic substitution reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during these reactions. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar in structure but lacks the trifluoromethyl group.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but lacks the aldehyde functionality.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure with different positions of chlorine and fluorine atoms
Uniqueness
2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the combination of its trifluoromethyl group, chlorine, and fluorine atoms, which confer distinct chemical properties. This combination makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific reactivity and stability are required .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBYOWJTIOTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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